molecular formula C6H11FO3 B1492226 4-Ethoxy-2-fluorobutanoic acid CAS No. 2097978-78-2

4-Ethoxy-2-fluorobutanoic acid

Cat. No. B1492226
CAS RN: 2097978-78-2
M. Wt: 150.15 g/mol
InChI Key: XKTQXHIZTAFDMT-UHFFFAOYSA-N
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Description

“4-Ethoxy-2-fluorobutanoic acid” is a chemical compound with the molecular formula C6H11FO3 . It has an average mass of 150.148 Da and a monoisotopic mass of 150.069229 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .

Scientific Research Applications

Application in Chromatography

4-Ethoxy-2-fluorobutanoic acid finds application in chromatographic techniques. A study by Kagan and colleagues (2001) demonstrated the use of ethoxynonafluorobutane, a related compound, as a solvent in high-performance liquid chromatography (HPLC). This solvent was successfully used for the separation of various compounds such as steroids, benzodiazepines, NSAIDs, and antidepressants. It was noted for its environmental friendliness and unique selectivity in chiral HPLC applications (Kagan, 2001).

Use in Stereoselective Synthesis

The compound has relevance in the stereoselective synthesis of amino acids. Laue et al. (2000) reported the synthesis of various fluorinated α-amino acids using diastereoselective alkylation methods. These synthesized amino acids included (+)-(S)-2-Amino-4-fluorobutanoic acid, highlighting the role of fluorinated compounds in the synthesis of biologically relevant molecules (Laue et al., 2000).

Environmental and Biological Studies

In environmental and biological studies, fluorinated compounds, including derivatives of this compound, have been investigated. Carvalho and Oliveira (2017) discussed the natural production of fluorinated compounds and the biotechnological prospects of the fluorinase enzyme. Their research highlights the rarity and significance of naturally occurring fluorinated compounds, such as 4-fluorothreonine, in various applications, including medical imaging (Carvalho & Oliveira, 2017).

Polymer Research

In the field of polymer research, Jiang et al. (2016) synthesized fluorinated polymers with short perfluorobutyl side chains as environmentally friendly alternatives to long-chain perfluorinated polymers. These new polymers demonstrated excellent water- and oil-repellent properties and are promising for non-stick and self-cleaning applications (Jiang et al., 2016).

Fluorescent Probes and Indicators

Fluorescent probes and indicators also benefit from the use of fluorinated compounds. Minta, Kao, and Tsien (1989) synthesized a new group of fluorescent indicators based on rhodamine and fluorescein chromophores for measuring cytosolic calcium. These compounds, including those with fluorinated components, showed significant fluorescence increases upon calcium binding (Minta, Kao, & Tsien, 1989).

Photoinduced Electron Transfer Studies

The role of fluorinated amino acids in photoinduced electron transfer was explored by Lv et al. (2015). They synthesized and genetically incorporated 4-fluoro-3-nitrophenylalanine, demonstrating its use in green fluorescent protein to facilitate ultrafast electron transfer, comparable to processes in photosystem I (Lv et al., 2015).

Safety and Hazards

The safety data sheet for similar compounds, such as “4-Fluorophenylboronic acid”, indicates that they may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use these compounds only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for “4-Ethoxy-2-fluorobutanoic acid” and similar compounds could involve their use in the manufacture of bio-based materials . There are excellent applications of these materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

4-ethoxy-2-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTQXHIZTAFDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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